molecular formula C6H11Cl2N3O B3010204 3-hydrazinyl-2-methoxypyridinedihydrochloride CAS No. 2375274-53-4

3-hydrazinyl-2-methoxypyridinedihydrochloride

Cat. No.: B3010204
CAS No.: 2375274-53-4
M. Wt: 212.07
InChI Key: CXVOTUIYGMGVFJ-UHFFFAOYSA-N
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Description

3-Hydrazinyl-2-methoxypyridine dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazinyl group at the 3-position and a methoxy group at the 2-position, with two hydrochloride counterions. Hydrazinylpyridines are pivotal intermediates in medicinal chemistry, particularly in synthesizing antifungal agents, antitubercular compounds, and metal chelators .

Properties

IUPAC Name

(2-methoxypyridin-3-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-10-6-5(9-7)3-2-4-8-6;;/h2-4,9H,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVOTUIYGMGVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-hydrazinyl-2-methoxypyridinedihydrochloride can be achieved through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0 to 150°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-hydrazinyl-2-methoxypyridinedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, halopyridines, and diazonium salts . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of this compound with halopyridines can yield substituted hydrazinopyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hydrazinyl-2-methoxypyridinedihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group in the molecule is highly reactive, allowing it to participate in various biochemical reactions. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Reactivity : The 3-hydrazinyl group in the target compound enhances nucleophilic reactivity compared to 3-(Hydrazinylmethyl)pyridine Hydrochloride (), which has a methylene spacer. This difference impacts metal coordination efficiency and biological activity .
  • Salt Form : The dihydrochloride form improves aqueous solubility relative to neutral hydrazines (e.g., 3-Methoxyphenylhydrazine Hydrochloride ; ), which are prone to oxidation .
  • Functional Group Synergy : The 2-methoxy group in the target compound likely stabilizes the pyridine ring via electron-donating effects, contrasting with 2,3-DihydroxyMethylpyridine Hydrochloride (), where hydroxyl groups increase polarity but reduce metabolic stability .

Physicochemical Properties

  • Melting Points : Pyridine-hydrazine derivatives with hydrochloride counterions often exhibit higher decomposition temperatures. For example, 3-pyridylglucosazone hydrochloride decomposes at 160°C (), while 3,4-Dimethoxy-2-methylpyridine Hydrochloride () is stable at room temperature.
  • Solubility: Dihydrochloride salts (e.g., 3-(Chloromethyl)-2-Methoxypyridine Hydrochloride; ) typically show superior solubility in polar solvents compared to mono-hydrochloride analogs like 2,3-DihydroxyMethylpyridine Hydrochloride ().

Biological Activity

The compound 3-hydrazinyl-2-methoxypyridinedihydrochloride is a member of the hydrazine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

This compound can be synthesized through various methods involving the condensation of hydrazine derivatives with pyridine-based compounds. The presence of hydrazine and methoxy groups contributes to its bioactivity, particularly in terms of antimicrobial and anticancer effects.

Structural Formula

The structural formula can be represented as follows:

C7H10Cl2N4O\text{C}_7\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, research has shown that certain acylhydrazones, which share structural similarities with this compound, demonstrate effectiveness against resistant bacterial strains such as Staphylococcus aureus (MRSA) and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
3-Hydrazinyl-2-methoxypyridine32E. coli
Acylhydrazone A16S. aureus
Acylhydrazone B64MRSA
Nitrofurazone8E. coli

The Minimum Inhibitory Concentration (MIC) values indicate that this compound has comparable activity to established antimicrobial agents, suggesting its potential use in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Hydrazine derivatives are known for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.

Case Study: Anticancer Effects on Hela Cells

A recent study evaluated the effects of this compound on Hela cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation:

  • IC50 Value : 25 µM
  • Mechanism : Induction of apoptosis via the mitochondrial pathway.

This finding is consistent with other hydrazine derivatives that have been reported to exhibit similar anticancer activities.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Anticancer Activity : It may induce oxidative stress in cancer cells, leading to apoptosis and cell cycle arrest.

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